7-Bromo-4-chloro-6-nitroquinazoline
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Overview
Description
7-Bromo-4-chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H3BrClN3O2 and a molecular weight of 288.49 . .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H3BrClN3O2/c9-5-2-6-4 (1-7 (5)13 (14)15)8 (10)12-3-11-6/h1-3H
. This code provides a specific representation of the molecule’s structure. . It has a molecular weight of 288.49 . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- 7-Bromo-4-chloro-6-nitroquinazoline is utilized as a key intermediate in the synthesis of PI3K/mTOR inhibitors, demonstrating its significance in medicinal chemistry. The optimized synthetic methods for this compound enhance its potential in developing quinoline inhibitors (Lei et al., 2015).
Anticancer Applications
- Certain derivatives of 4-anilinoquinazolines, which can be synthesized from compounds like this compound, have shown significant cytotoxic effects against tumor cell lines. These derivatives also demonstrated genotoxic effects, induction of necrosis, and changes in actin cytoskeleton in tumor cells, indicating their potential in cancer research (Jantová et al., 2001).
Synthetic Methodology Development
- Research has been conducted on developing efficient synthetic routes for compounds like KF31327, a phosphodiesterase V inhibitor, using 7-chloro-2,4(1H,3H)-quinazolinedione, which is closely related to this compound. This showcases the compound's role in facilitating the synthesis of important pharmaceuticals (Fujino et al., 2001).
Prodrug Systems
- This compound derivatives have been studied as potential prodrug systems for bioreductive activation, indicating their applicability in developing targeted drug delivery systems (Couch et al., 2008).
Solid-Phase Synthesis
- The compound has been used in solid-phase synthesis methods, such as the synthesis of dihydropyrazinoquinazolines, further underscoring its utility in complex chemical syntheses (Zhang et al., 2008).
Antimicrobial Activity
- Novel quinazolinone-based monoazo reactive dyes, synthesized from related quinazoline derivatives, have shown promising antimicrobial activity. This suggests the potential use of this compound in the development of antimicrobial agents (Patel & Patel, 2011).
Antifungal Properties
- Derivatives like 6-bromo-3-chloro-8-quinolinol, synthesized from compounds similar to this compound, have exhibited significant antifungal properties, highlighting its relevance in addressing fungal infections (Gershon et al., 1996).
Antibacterial Applications
- Research on 8-nitrofluoroquinolone derivatives, which can be derived from related quinazolines, has shown promising antibacterial properties against both gram-positive and gram-negative strains. This indicates the potential of this compound in antibiotic development (Al-Hiari et al., 2007).
Photolabile Protecting Groups
- Brominated hydroxyquinoline, closely related to this compound, has been used as a photolabile protecting group. Its high efficiency and multiphoton sensitivity make it useful in the development of light-sensitive compounds for biological applications (Fedoryak & Dore, 2002).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with various biological targets, including tyrosine kinases .
Mode of Action
Quinazoline derivatives, in general, are known to inhibit tyrosine kinases by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to the substrate .
Biochemical Pathways
Inhibition of tyrosine kinases by quinazoline derivatives can affect multiple signaling pathways involved in cell proliferation and survival .
Result of Action
Generally, inhibition of tyrosine kinases by quinazoline derivatives can lead to the suppression of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
7-bromo-4-chloro-6-nitroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClN3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMVWYFEFZBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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